![molecular formula C7H7BrF2N2O2 B1376979 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1379811-34-3](/img/structure/B1376979.png)
2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Overview
Description
“2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is a chemical compound with the CAS Number: 1005631-80-0. It has a molecular weight of 283.07 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Chemistry and Synthesis
Pyrazole carboxylic acid derivatives, including those similar to the compound of interest, serve as crucial scaffolds in heterocyclic compounds due to their biological activities such as antimicrobial, anticancer, anti-inflammatory, and antidepressant activities. These derivatives are synthesized through various methods and are explored for their biological applications, providing a guide for scientists in medicinal chemistry (A. Cetin, 2020).
Biological Applications
Trifluoromethylpyrazoles, closely related to the query compound, have garnered attention as potent anti-inflammatory and antibacterial agents. The placement of a trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the importance of trifluoromethylpyrazoles in medicinal chemistry as promising candidates for developing new anti-inflammatory and antibacterial agents with minimal side effects (Kamalneet Kaur, Vinod Kumar, G. Gupta, 2015).
Environmental Impact
The research into the environmental behavior of fluorinated compounds, including perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), reveals concerns about their bioaccumulation potential. Although not directly related to the specific compound , this area of study underscores the importance of understanding the environmental fate and risks associated with the use of fluorinated organic chemicals in various applications (J. Conder, R. Hoke, W. de Wolf, M. H. Russell, R. Buck, 2008).
Safety And Hazards
properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-3(7(13)14)12-2-4(8)5(11-12)6(9)10/h2-3,6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOMYNBESQWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173619 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-(difluoromethyl)-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |
CAS RN |
1379811-34-3 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-(difluoromethyl)-α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-(difluoromethyl)-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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